3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C₁₆H₁₆N₂O₇S This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[221]heptene ring system
Preparation Methods
The synthesis of 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction typically requires the use of catalysts such as sulfuric acid and may involve sonication to enhance the reaction rate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Scientific Research Applications
3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfamoyl group can form hydrogen bonds with active site residues, while the phenylcarbamoyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound shares the oxabicyclo[2.2.1]heptene ring system but differs in the substituents attached to the ring.
Dimethyl (1R, 2S, 3R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another similar compound with different ester groups.
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound is a precursor in the synthesis of various derivatives, including the target compound.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
491831-84-6 |
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Molecular Formula |
C16H16N2O7S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[[4-(acetylsulfamoyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O7S/c1-8(19)18-26(23,24)10-4-2-9(3-5-10)17-15(20)13-11-6-7-12(25-11)14(13)16(21)22/h2-7,11-14H,1H3,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
VWGAURLPXKOXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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